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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropanenitrile

Cat. No.: B3057076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methoxy-2-methylpropanenitrile (CsHoNO), a valuable intermediate in the synthesis of
pharmaceuticals and other organic compounds.[1] Due to the limited availability of
experimentally derived spectra in public databases, this guide utilizes predicted data and
analysis of structurally analogous compounds to provide a robust spectroscopic profile. The
information herein is intended to support research, drug development, and quality control
activities.

Molecular Structure and Spectroscopic Overview

2-Methoxy-2-methylpropanenitrile possesses a unique chemical structure featuring a nitrile
group and a methoxy group attached to a tertiary carbon.[1] This arrangement dictates its
characteristic spectroscopic features. The following sections detail the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The anticipated spectroscopic data for 2-methoxy-2-methylpropanenitrile are summarized in
the tables below. These values are based on established chemical shift and fragmentation
principles, as well as data from similar structures.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

-C(CHs)2 ~1.4-1.6 Singlet 6H

-OCHs ~3.2-34 Singlet 3H

Predicted based on the analysis of similar aliphatic compounds containing gem-dimethyl and
methoxy groups.

. i 13
Carbon Chemical Shift (6, ppm)
-C(CHs)2 ~25-30
-C(CH3)2 ~70-75
-CN ~120-125
-OCHs ~50 - 55

Predicted based on characteristic chemical shifts for quaternary carbons, nitriles, and methoxy

groups.[2]
Functional Group Absorption Range (cm~?) Intensity
C-H (alkane) stretch 2850 - 3000 Medium to Strong
C=N (nitrile) stretch 2240 - 2260 Medium, Sharp
C-O (ether) stretch 1080 - 1150 Strong

Predicted based on typical infrared absorption frequencies for aliphatic nitriles and ethers.

Table 4: Predicted Mass Spectrometry Data
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Adduct mlz
[M+H]* 100.0757
[M+Na]* 122.0576
[M]* 99.0679

Data sourced from predicted values on PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the molecular structure of 2-methoxy-
2-methylpropanenitrile.

Methodology:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2-methoxy-2-methylpropanenitrile for *H
NMR and 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e Instrument Parameters (General):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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o Temperature: 298 K (25 °C).

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 8-16.

o Spectral Width: 0-12 ppm.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o Number of Scans: 1024 or more, depending on sample concentration.

o Spectral Width: 0-220 ppm.

o Relaxation Delay: 2 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

o

Calibrate the spectrum using the solvent residual peak or TMS.

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in 2-methoxy-2-methylpropanenitrile.

Methodology (Attenuated Total Reflectance - ATR):
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e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background
spectrum of the clean, empty crystal.

o Place a small drop of liquid 2-methoxy-2-methylpropanenitrile directly onto the center of
the ATR crystal.

e |nstrument Parameters:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Scan Range: 4000-400 cm~1.

Number of Scans: 16-32.

[e]

Resolution: 4 cm~—1.

o

o Data Acquisition and Processing:
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-methoxy-2-
methylpropanenitrile.

Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or gas chromatography (GC) inlet.
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o For direct insertion, dissolve a small amount of the sample in a volatile solvent (e.g.,
methanol or dichloromethane), apply it to the probe, and allow the solvent to evaporate.

e Instrument Parameters:
o lonization Mode: Electron lonization (El).
o Electron Energy: 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-300.
o Data Acquisition and Analysis:
o Acquire the mass spectrum.
o Identify the molecular ion peak (M™*).

o Analyze the fragmentation pattern to identify characteristic fragment ions. The most
intense peak in the spectrum is designated as the base peak with a relative abundance of
100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic
techniqgues and the structural information they provide for 2-methoxy-2-methylpropanenitrile.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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